rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis
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Overview
Description
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is substituted with a trifluoromethyl group and a phenyl group, making it a valuable molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis typically involves the cyclopropanation of alkenes with diazo compounds in the presence of transition metal catalysts. One common method includes the reaction of phenylhydrazine with trifluoroacetic acid to form the corresponding diazo compound, which then undergoes cyclopropanation with an appropriate alkene under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide
Uniqueness
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2375248-54-5 |
---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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